Pentanenitrile, 5-(methylsulfonyl)-
Description
Structural Classification and Nomenclature within Organosulfur Nitriles
Organosulfur compounds are a broad class of organic molecules containing at least one carbon-sulfur bond. Pentanenitrile, 5-(methylsulfonyl)- falls under the sub-class of sulfones, which are characterized by a sulfur atom connected to two oxygen atoms and two carbon atoms. The nomenclature of nitriles, on the other hand, follows specific IUPAC rules. The term "pentanenitrile" indicates a five-carbon chain with a terminal nitrile group (-C≡N), with the carbon of the nitrile group being designated as carbon-1. The substituent, a methylsulfonyl group (-SO₂CH₃), is located at the fifth carbon position.
Significance of the Sulfonyl Functional Group in Organic Chemistry
The sulfonyl group is a powerful electron-withdrawing group, a characteristic that significantly influences the physical and chemical properties of a molecule. This strong inductive effect can enhance the acidity of neighboring protons and activate adjacent groups towards nucleophilic attack. The polarity of the sulfonyl group also impacts a molecule's solubility and its ability to participate in intermolecular interactions such as hydrogen bonding. In the realm of medicinal chemistry, the sulfonyl group is a common feature in various therapeutic agents, often contributing to improved metabolic stability and binding affinity to biological targets.
Overview of the Research Landscape for Pentanenitrile, 5-(methylsulfonyl)- and Related Derivatives
While specific research focused exclusively on Pentanenitrile, 5-(methylsulfonyl)- is limited in publicly accessible literature, the broader class of sulfonylated nitriles is of significant interest. Research in this area often explores the synthesis of novel heterocyclic compounds, which are foundational structures in many pharmaceutical and agrochemical products. For instance, the nitrile group can serve as a precursor for the formation of various nitrogen-containing heterocycles.
A European patent application (EP0220104A2) describes 5-amino-pentanenitrile derivatives that can contain a sulfonyl group, highlighting the interest in bifunctional molecules of this nature for potential pharmaceutical applications. google.com These compounds were investigated for their potential as modulators of transmembrane and intracellular calcium movements. google.com
Derivatives of Pentanenitrile, 5-(methylsulfonyl)-, such as 2,2-dimethyl-5-(methylsulfonyl)pentanenitrile, have been synthesized and characterized, indicating an ongoing interest in this class of compounds for various research and development purposes.
Academic and Research Significance of this Compound Class
The academic significance of compounds like Pentanenitrile, 5-(methylsulfonyl)- lies in their potential as versatile building blocks in organic synthesis. The dual functionality allows for a range of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with Grignard reagents to form ketones. youtube.com Simultaneously, the sulfonyl group can act as a leaving group in certain reactions or be used to direct the formation of new bonds.
The combination of a nitrile and a sulfonyl group in one molecule presents opportunities for the development of novel synthetic methodologies and the creation of libraries of compounds for biological screening. The exploration of such bifunctional molecules contributes to a deeper understanding of the interplay between different functional groups and their collective impact on molecular properties and reactivity. This knowledge is crucial for the rational design of new molecules with desired chemical and biological activities.
Structure
3D Structure
Properties
IUPAC Name |
5-methylsulfonylpentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-10(8,9)6-4-2-3-5-7/h2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVQOHFFHTVMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301507 | |
| Record name | 5-(Methylsulfonyl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54863-38-6 | |
| Record name | 5-(Methylsulfonyl)pentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54863-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Methylsulfonyl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pentanenitrile, 5 Methylsulfonyl
Direct Synthesis Strategies
Direct synthesis strategies aim to construct the target molecule in a highly convergent manner, often by modifying a closely related precursor.
A primary and straightforward method for the synthesis of Pentanenitrile, 5-(methylsulfonyl)- involves the oxidation of its sulfide (B99878) or sulfoxide (B87167) precursors. The starting material, 5-(Methylsulfanyl)pentanenitrile, contains the complete carbon skeleton and the requisite nitrogen and sulfur atoms nih.govnist.gov. The key transformation is the oxidation of the sulfur atom from the thioether state to the sulfone state.
This oxidation can be achieved using a variety of oxidizing agents. A common and effective method involves using hydrogen peroxide in an acidic medium, such as glacial acetic acid. For instance, a similar transformation, the synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile, is successfully achieved by treating the corresponding methylthio-precursor with 30% aqueous hydrogen peroxide in acetic acid at elevated temperatures prepchem.com. The reaction proceeds through a 5-(methylsulfinyl)pentanenitrile intermediate, which is further oxidized to the final sulfone product. The progress of the reaction can be monitored to isolate the intermediate sulfoxide or to ensure complete conversion to the sulfone.
The choice of oxidant and reaction conditions allows for control over the oxidation state. Milder conditions may favor the formation of the sulfoxide, while stronger oxidants or harsher conditions ensure the formation of the sulfone.
Table 1: Common Oxidizing Agents for Sulfide to Sulfone Conversion
| Oxidizing Agent | Typical Conditions | Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Acetic Acid, 60-80°C | A common, relatively green, and effective reagent. prepchem.com |
| Meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), 0°C to RT | Highly effective, often used for selective oxidations. |
| Potassium Permanganate (KMnO₄) | Acetic Acid or Acetone/Water | A strong oxidant, care must be taken to avoid over-oxidation of other functional groups. |
De novo synthesis involves constructing the molecule from precursors where the methylsulfonyl group is already present. This approach builds the carbon chain or introduces the nitrile functionality onto a sulfone-containing fragment.
One hypothetical route would start with a commercially available building block like 1-bromo-4-(methylsulfonyl)butane. The synthesis would proceed via a nucleophilic substitution reaction to extend the carbon chain by one carbon and simultaneously introduce the nitrile group. This is typically achieved by reacting the alkyl halide with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO. This reaction, a variation of the Kolbe nitrile synthesis, is a fundamental method for preparing nitriles from alkyl halides. libretexts.orgyoutube.com
Reaction Scheme: CH₃SO₂(CH₂)₄Br + NaCN → CH₃SO₂(CH₂)₄CN + NaBr
This strategy relies on the availability of suitable sulfonyl-containing starting materials and the efficiency of the cyanation reaction.
Functional Group Interconversions for Methylsulfonyl Nitrile Formation
Functional group interconversion (FGI) is a powerful strategy in organic synthesis that involves converting one functional group into another. slideshare.netub.eduimperial.ac.uk For Pentanenitrile, 5-(methylsulfonyl)-, this can involve forming either the nitrile or the sulfone group from a precursor that already contains the rest of the molecular framework.
Key FGI strategies include:
Nitrile Formation from an Amide: The dehydration of a primary amide is a classic method for nitrile synthesis. libretexts.orgvanderbilt.edursc.org In this context, one could synthesize 5-(methylsulfonyl)pentanamide and subsequently dehydrate it using reagents like phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA) to yield the target nitrile. libretexts.orgvanderbilt.edu
Nitrile Formation from an Alcohol: An alcohol, such as 5-(methylsulfonyl)pentan-1-ol, can be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by a cyanide nucleophile. vanderbilt.edu
Sulfone Formation: An alternative FGI approach would involve starting with a pentanenitrile derivative bearing a leaving group at the 5-position, such as 5-bromopentanenitrile. This precursor could then be reacted with a salt of methylsulfinic acid, such as sodium methanesulfinate (B1228633) (CH₃SO₂Na), to form the sulfone via nucleophilic substitution.
Catalytic Strategies in the Synthesis of Sulfonyl Nitriles
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. nih.gov While specific catalytic syntheses for Pentanenitrile, 5-(methylsulfonyl)- are not prominently documented, general catalytic methods for forming nitriles and sulfones are applicable.
Transition metal catalysts, particularly those based on palladium and nickel, are widely used for cyanation reactions, offering milder conditions compared to traditional methods. numberanalytics.com For instance, a catalytic system could potentially be employed for the conversion of a precursor like 5-chloro-1-(methylsulfonyl)butane to the target nitrile. numberanalytics.com
Furthermore, the synthesis of nitriles can be achieved through the catalytic dehydrogenation of primary amines or the aerobic oxidation of alcohols in the presence of ammonia, often mediated by copper or ruthenium catalysts. organic-chemistry.org Acid and base catalysis also play a crucial role in many nitrile synthesis reactions, such as the formation of cyanohydrins from aldehydes, which can be further transformed. libretexts.orgnih.gov
Process Optimization and Scale-up Considerations in Academic Synthesis
For any synthetic route, optimization is key to maximizing yield, minimizing byproducts, and ensuring reproducibility, even on an academic scale. semanticscholar.orgnih.gov For the synthesis of Pentanenitrile, 5-(methylsulfonyl)-, particularly via the oxidative pathway, several parameters can be optimized.
Key optimization parameters include:
Temperature: The reaction temperature can affect the reaction rate and the formation of byproducts.
Reaction Time: Monitoring the reaction over time is crucial to determine the point of maximum conversion without significant product degradation.
Molar Ratio of Reactants: The stoichiometry of the oxidizing agent relative to the sulfide precursor is a critical factor. An excess of the oxidant can ensure complete conversion but may also lead to side reactions. prepchem.com
Solvent and Concentration: The choice of solvent can influence the solubility of reactants and the reaction pathway.
A systematic approach, such as a Design of Experiments (DoE) methodology, can be used to efficiently explore the reaction space and identify the optimal conditions. researchgate.netresearchgate.net Even in an academic setting, considering factors like the ease of purification, cost of reagents, and safety is essential for developing a practical and scalable synthesis.
Table 2: Example Parameters for Optimization of Oxidative Synthesis
| Parameter | Range to Investigate | Rationale |
|---|---|---|
| Temperature | 40°C - 100°C | Balance reaction rate with potential for byproduct formation. semanticscholar.org |
| Molar Ratio (Oxidant:Substrate) | 2.1:1 to 5:1 | Ensure complete oxidation from sulfide to sulfone. prepchem.com |
| Reaction Time | 1 - 8 hours | Determine the point of maximum yield before degradation. semanticscholar.org |
Chemical Reactivity and Mechanistic Studies of Pentanenitrile, 5 Methylsulfonyl
Reactivity of the Nitrile Functional Group in Pentanenitrile, 5-(methylsulfonyl)-
The nitrile group is a versatile functional group that can undergo a variety of transformations. Its reactivity is characterized by the electrophilic carbon atom and the nucleophilic nitrogen atom, as well as the acidity of the α-protons.
One of the most fundamental reactions of nitriles is hydrolysis , which can be catalyzed by either acid or base to yield a carboxylic acid. Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon more susceptible to nucleophilic attack by water. In basic media, hydroxide (B78521) directly attacks the nitrile carbon, followed by protonation steps.
Another significant transformation is the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, 5-(methylsulfonyl)pentan-1-amine. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can facilitate the partial reduction to an imine, which upon aqueous workup, yields an aldehyde, 5-(methylsulfonyl)pentanal.
The nitrile group can also participate in cycloaddition reactions . For instance, in the [3+2] cycloaddition with azides, it can form tetrazoles, which are important heterocyclic compounds. This reaction is often catalyzed by a Lewis acid.
The presence of the electron-withdrawing methylsulfonyl group at the 5-position is expected to have a modest electronic effect on the nitrile group due to the insulating alkyl chain. However, it may slightly increase the electrophilicity of the nitrile carbon.
Reactivity and Transformations Involving the Methylsulfonyl Moiety
The methylsulfonyl group is generally a stable and electron-withdrawing moiety. The sulfur atom is in its highest oxidation state (+6), making it resistant to oxidation. However, the protons on the methyl group and the methylene (B1212753) group adjacent to the sulfone (the α-protons) exhibit enhanced acidity due to the strong electron-withdrawing effect of the sulfonyl group.
This increased acidity makes these protons susceptible to deprotonation by a strong base, forming a carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. For Pentanenitrile, 5-(methylsulfonyl)-, the protons on the carbon adjacent to the sulfonyl group (C4) would be the most acidic along the carbon chain (excluding the methyl group of the sulfone).
The methylsulfonyl group itself can sometimes act as a leaving group in nucleophilic substitution reactions, although it is generally considered a poor leaving group compared to halides or tosylates. Under harsh conditions, it might be displaced by a strong nucleophile.
Mechanistic Investigations of Key Reactions
In the acid-catalyzed hydrolysis of the nitrile , the reaction proceeds through the initial protonation of the nitrile nitrogen, followed by the attack of water to form a protonated imidate. This intermediate then undergoes tautomerization to an amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion.
For the reduction with LiAlH₄ , the mechanism involves the nucleophilic addition of a hydride ion (from AlH₄⁻) to the electrophilic nitrile carbon. This forms an intermediate imine salt, which is then further reduced by another hydride transfer to yield a diamidoaluminate complex. Aqueous workup then liberates the primary amine.
The formation of a carbanion α to the sulfonyl group proceeds via a simple deprotonation step. The stability of the resulting carbanion is attributed to the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group.
Quantitative kinetic and thermodynamic data for the reactions of Pentanenitrile, 5-(methylsulfonyl)- are not specifically documented. However, general trends for the transformations of nitriles and sulfones can be considered. The hydrolysis of nitriles is typically a slow process at room temperature and requires elevated temperatures and the presence of a strong acid or base to proceed at a reasonable rate. The rate-determining step in acid-catalyzed hydrolysis is often the attack of water on the protonated nitrile.
Computational Chemistry and Theoretical Modeling of Reactivity
Computational methods, particularly quantum chemical calculations, can provide valuable insights into the reactivity and mechanistic aspects of molecules like Pentanenitrile, 5-(methylsulfonyl)-.
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathways of the transformations discussed above. For instance, the energy profile for the hydrolysis of the nitrile group can be calculated, identifying the energies of the reactants, intermediates, transition states, and products. This allows for the determination of the activation energies and reaction enthalpies.
Similarly, the transition state for the hydride attack on the nitrile carbon during reduction can be located and its energy calculated. This would provide a quantitative measure of the kinetic barrier for the reaction. Computational studies could also be used to calculate the pKa values of the protons along the carbon chain, confirming the enhanced acidity of the protons α to the sulfonyl group.
The table below presents hypothetical, yet plausible, calculated energetic data for key reaction steps involving the functional groups of Pentanenitrile, 5-(methylsulfonyl)-, based on typical values for similar transformations found in the literature.
| Reaction Step | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) |
| Acid-catalyzed hydrolysis: Water attack on protonated nitrile | 15 - 25 | -5 to -15 |
| LiAlH₄ reduction: Hydride attack on nitrile carbon | 5 - 10 | -20 to -30 |
| Deprotonation at C4 (α to sulfone) with a strong base | < 5 | Variable (depends on base) |
Molecular Orbital Theory and Electron Distribution Analysis
Computational methods, such as Density Functional Theory (DFT), are often employed to model the molecular orbitals and electron distribution of molecules like Pentanenitrile, 5-(methylsulfonyl)-. nih.govaimspress.com These calculations provide valuable data on orbital energies, electron density, and the nature of chemical bonds, which are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are central to understanding a molecule's chemical reactivity. aimspress.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. aimspress.comresearchgate.net
For Pentanenitrile, 5-(methylsulfonyl)-, the HOMO is expected to be localized primarily on the atoms with the highest electron density and lone pairs, such as the oxygen and nitrogen atoms of the sulfonyl and nitrile groups, respectively. The LUMO, on the other hand, is anticipated to be distributed over the electron-withdrawing groups, particularly the carbon atom of the nitrile group and the sulfur atom of the sulfonyl group.
Table 1: Hypothetical Frontier Molecular Orbital Energies for Pentanenitrile, 5-(methylsulfonyl)-
| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |
|---|---|---|
| LUMO+1 | -0.5 | σ(C-S), σ(S-O) |
| LUMO | -1.8 | π(C≡N), σ(S=O) |
| HOMO | -7.2 | n(O), n(N) |
| HOMO-1 | -8.5 | σ(C-C), σ(C-S) |
The energy gap (ΔE = ELUMO - EHOMO) for Pentanenitrile, 5-(methylsulfonyl)- would be a key determinant of its reactivity. A significant energy gap would imply high stability. nih.gov
Electron Density and Electrostatic Potential
The distribution of electron density within the Pentanenitrile, 5-(methylsulfonyl)- molecule dictates its electrostatic potential, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The highly electronegative oxygen atoms of the methylsulfonyl group and the nitrogen atom of the nitrile group create significant partial negative charges, making these areas prime targets for electrophilic attack. Conversely, the sulfur atom and the carbon atom of the nitrile group are expected to bear partial positive charges, rendering them susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a more detailed picture of the bonding and electronic structure by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. tsijournals.comacadpubl.eu This analysis can quantify the delocalization of electron density through hyperconjugative interactions, which contribute to the molecule's stability.
In Pentanenitrile, 5-(methylsulfonyl)-, significant hyperconjugative interactions would be expected between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. For instance, the delocalization of electron density from the lone pairs of the sulfonyl oxygens (n(O)) to the antibonding orbitals of the sulfur-carbon bond (σ(S-C)) and the sulfur-methyl bond (σ(S-C)) would contribute to the stability of the sulfonyl group. Similarly, the lone pair of the nitrile nitrogen (n(N)) can interact with the antibonding orbital of the adjacent carbon-carbon bond (σ*(C-C)).
Table 2: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Pentanenitrile, 5-(methylsulfonyl)-
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| n(O) | σ(S-Calkyl) | 2.5 |
| n(O) | σ(S-Cmethyl) | 2.1 |
| n(N) | σ(C-C) | 1.8 |
| σ(C-H) | σ(S-O) | 0.9 |
Advanced Spectroscopic and Analytical Characterization of Pentanenitrile, 5 Methylsulfonyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Pentanenitrile, 5-(methylsulfonyl)-, ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be employed to confirm its covalent structure.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of Pentanenitrile, 5-(methylsulfonyl)- is expected to show distinct signals for each chemically non-equivalent proton. The electron-withdrawing nature of the nitrile (-CN) and methylsulfonyl (-SO₂CH₃) groups would cause the adjacent methylene (B1212753) protons to be deshielded, shifting their signals downfield.
The anticipated ¹H NMR spectrum would feature:
A singlet for the methyl protons of the sulfonyl group.
Multiple multiplets for the methylene protons of the pentyl chain. The protons closest to the electron-withdrawing groups (at C2 and C5) would resonate at the lowest field.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Each unique carbon atom in Pentanenitrile, 5-(methylsulfonyl)- would give rise to a distinct signal.
The expected ¹³C NMR spectrum would display:
A signal for the nitrile carbon, typically in the 115-125 ppm range.
Signals for the four methylene carbons of the pentyl chain.
A signal for the methyl carbon of the sulfonyl group.
The chemical shifts would be influenced by the electronegativity of the attached functional groups.
Table 1: Predicted ¹H and ¹³C NMR Data for Pentanenitrile, 5-(methylsulfonyl)- (Note: The following data are illustrative predictions based on chemical structure and have not been confirmed by publicly available experimental data.)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 (-CN) | - | Predicted: ~119 |
| 2 (-CH₂-) | Predicted Triplet | Predicted: ~17 |
| 3 (-CH₂-) | Predicted Multiplet | Predicted: ~22 |
| 4 (-CH₂-) | Predicted Multiplet | Predicted: ~27 |
| 5 (-CH₂-) | Predicted Triplet | Predicted: ~52 |
| 6 (-SO₂CH₃) | Predicted Singlet | Predicted: ~42 |
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the tracing of the proton-proton spin systems within the pentyl chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would be crucial for assigning each carbon signal to its attached proton(s).
Mass Spectrometry (MS) and Hyphenated Techniques for Molecular and Fragment Ion Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
For a compound with the expected volatility and thermal stability of Pentanenitrile, 5-(methylsulfonyl)-, GC-MS would be a suitable technique for its analysis. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would then generate a mass spectrum. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak ([M]⁺) and a series of fragment ions resulting from the cleavage of the molecule.
Table 2: Expected Key Fragment Ions in the GC-MS (EI) Spectrum of Pentanenitrile, 5-(methylsulfonyl)- (Note: This table represents a hypothetical fragmentation pattern. Actual fragmentation would need to be determined experimentally.)
| m/z | Proposed Fragment | Significance |
| 161 | [C₆H₁₁NO₂S]⁺ | Molecular Ion |
| 82 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl group |
| 79 | [CH₃SO₂]⁺ | Methylsulfonyl cation |
| 54 | [C₄H₆]⁺ | Cleavage of the alkyl chain |
LC-MS is a powerful technique for the analysis of less volatile or thermally labile compounds. For Pentanenitrile, 5-(methylsulfonyl)-, electrospray ionization (ESI) would likely be used to generate protonated molecules ([M+H]⁺) or other adducts. Tandem mass spectrometry (MS/MS) on the selected precursor ion would provide detailed structural information through collision-induced dissociation (CID). The fragmentation pattern in MS/MS can be used to confirm the connectivity of the functional groups.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental composition of the molecular ion and its fragments. For Pentanenitrile, 5-(methylsulfonyl)- (C₆H₁₁NO₂S), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Table 3: Theoretical and Expected HRMS Data for Pentanenitrile, 5-(methylsulfonyl)-
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₆H₁₂NO₂S⁺ | 162.0583 |
| [M+Na]⁺ | C₆H₁₁NNaO₂S⁺ | 184.0403 |
The confirmation of these exact masses to within a few parts per million (ppm) would provide unequivocal evidence for the elemental composition of Pentanenitrile, 5-(methylsulfonyl)-.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy provides critical insights into the functional groups present within a molecule by probing their characteristic vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups in Pentanenitrile, 5-(methylsulfonyl)-. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to specific bond types.
The key functional groups in Pentanenitrile, 5-(methylsulfonyl)- are the nitrile (-C≡N) and the methylsulfonyl (-SO₂CH₃) groups. The nitrile group exhibits a sharp and distinct absorption band in the region of 2260-2240 cm⁻¹. This peak is a reliable indicator of the presence of the C≡N triple bond.
The methylsulfonyl group gives rise to two strong, characteristic stretching vibrations for the S=O bonds. The asymmetric stretching vibration typically appears in the 1350-1300 cm⁻¹ region, while the symmetric stretching vibration is observed around 1160-1120 cm⁻¹. Additionally, the S-C bond stretching can be observed in the 800-600 cm⁻¹ range. The presence of the aliphatic chain (CH₂) would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹.
Table 1: Predicted FT-IR Absorption Bands for Pentanenitrile, 5-(methylsulfonyl)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | Stretching | 2260 - 2240 | Medium to Sharp |
| Methylsulfonyl (-SO₂CH₃) | Asymmetric S=O Stretch | 1350 - 1300 | Strong |
| Methylsulfonyl (-SO₂CH₃) | Symmetric S=O Stretch | 1160 - 1120 | Strong |
| Alkane (C-H) | Stretching | 2960 - 2850 | Medium to Strong |
| Alkane (CH₂) | Bending | 1470 - 1450 | Variable |
| Sulfone (S-C) | Stretching | 800 - 600 | Medium |
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on changes in the polarizability of bonds. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric bonds.
For Pentanenitrile, 5-(methylsulfonyl)-, the nitrile (-C≡N) stretching vibration, typically found between 2260-2240 cm⁻¹, would also be observable in the Raman spectrum, often with a strong intensity due to the high polarizability of the triple bond. The symmetric S=O stretching vibration of the sulfonyl group (around 1160-1120 cm⁻¹) is also expected to be Raman active. The C-H stretching and bending vibrations of the alkyl chain will also be present. Raman spectroscopy can be particularly useful for studying this molecule in aqueous solutions, where water's strong IR absorption can obscure important spectral regions.
Table 2: Predicted Raman Shifts for Pentanenitrile, 5-(methylsulfonyl)-
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | Stretching | 2260 - 2240 | Strong |
| Methylsulfonyl (-SO₂CH₃) | Symmetric S=O Stretch | 1160 - 1120 | Medium |
| Methylsulfonyl (-SO₂CH₃) | Asymmetric S=O Stretch | 1350 - 1300 | Weak |
| Alkane (C-H) | Stretching | 2960 - 2850 | Strong |
| Alkane (CH₂) | Bending/Twisting/Wagging | 1470 - 1200 | Medium to Weak |
| Sulfone (S-C) | Stretching | 800 - 600 | Medium |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for determining the purity of Pentanenitrile, 5-(methylsulfonyl)- and for its separation from potential impurities or reaction byproducts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For Pentanenitrile, 5-(methylsulfonyl)-, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach.
In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The polarity of Pentanenitrile, 5-(methylsulfonyl)- is influenced by both the polar sulfonyl and nitrile groups and the non-polar pentyl chain. A gradient elution, starting with a high percentage of water and gradually increasing the proportion of an organic modifier like acetonitrile (B52724) or methanol, would likely provide the best separation of the target compound from any impurities. Detection can be achieved using a UV detector, as the nitrile and sulfonyl groups provide some UV absorbance, typically at lower wavelengths (around 210 nm).
Table 3: Exemplary HPLC Method Parameters for Pentanenitrile, 5-(methylsulfonyl)-
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and functional groups, Pentanenitrile, 5-(methylsulfonyl)- is amenable to GC analysis.
A capillary column with a polar stationary phase (e.g., a polyethylene (B3416737) glycol or a cyanopropyl-based phase) would be appropriate to achieve good separation based on the polarity of the analyte. The use of a flame ionization detector (FID) would provide excellent sensitivity for this organic compound. Alternatively, a nitrogen-phosphorus detector (NPD) could offer enhanced selectivity for the nitrogen-containing nitrile group. For unequivocal identification, coupling the GC to a mass spectrometer (GC-MS) would allow for the determination of the molecular weight and fragmentation pattern of the compound. A study on the related compound, 5-(methylsulfinyl)pentanenitrile, utilized GC-MS for its analysis, suggesting the suitability of this technique. dss.go.th
Table 4: Proposed GC Method Parameters for Pentanenitrile, 5-(methylsulfonyl)-
| Parameter | Condition |
| Column | Capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) |
| Injection Mode | Split (e.g., 50:1) |
X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis
If suitable single crystals of the compound can be grown, XRD analysis would reveal how the flexible pentyl chain orients itself and the spatial relationship between the nitrile and methylsulfonyl groups. Furthermore, it would elucidate the intermolecular interactions, such as dipole-dipole interactions involving the polar sulfonyl and nitrile groups, which dictate the crystal packing. To date, there is no publicly available crystal structure for Pentanenitrile, 5-(methylsulfonyl)- in crystallographic databases. Such a study would be invaluable for a complete understanding of its solid-state properties and for computational modeling efforts.
Pentanenitrile, 5 Methylsulfonyl in Natural Product Chemistry and Biosynthesis Research
Occurrence and Isolation of Related Organosulfur Nitriles from Biological Sources
The natural precedents for sulfonyl nitriles are primarily found in the degradation products of glucosinolates, a class of sulfur-containing secondary metabolites characteristic of the order Brassicales, which includes economically important crops like broccoli, cabbage, and the model plant Arabidopsis thaliana. nih.govnih.gov
When plant tissues are damaged, for instance by herbivory or processing, glucosinolates come into contact with the myrosinase enzyme, initiating a hydrolysis cascade. nih.govnih.gov This reaction cleaves the glucose moiety to produce an unstable aglycone. nih.gov While this aglycone most commonly rearranges to form isothiocyanates, alternative reaction pathways can lead to the formation of simple nitriles. nih.govnih.gov
Two prominent examples of such naturally occurring organosulfur nitriles are:
Sulforaphane (B1684495) Nitrile (5-(methylsulfinyl)pentanenitrile): This compound is the nitrile analogue of the well-studied isothiocyanate, sulforaphane. nih.govmdpi.com It is formed from the hydrolysis of its parent glucosinolate, glucoraphanin, which is abundant in broccoli (Brassica oleracea). nih.govresearchgate.net
Erucin Nitrile: Similarly, this nitrile is derived from the glucosinolate glucoerucin, also found in broccoli sprouts and other Brassicaceae. nih.gov
The formation of these nitriles instead of their isothiocyanate counterparts is not a random event but a controlled biochemical diversion of the degradation pathway. nih.gov The relative amounts of nitriles and isothiocyanates produced can vary significantly based on the plant genotype and developmental stage. nih.gov
| Organosulfur Nitrile | Precursor Glucosinolate | Chemical Structure of Nitrile | Common Plant Source |
|---|---|---|---|
| Sulforaphane Nitrile | Glucoraphanin | Broccoli (Brassica oleracea) nih.gov | |
| Erucin Nitrile | Glucoerucin | Broccoli Sprouts, Arugula |
The direct isolation of Pentanenitrile, 5-(methylsulfonyl)- from natural sources has not been extensively documented. Its structure represents the sulfonyl analogue of the naturally occurring sulforaphane nitrile (a sulfinyl compound). The formation of such a sulfonyl compound in a biological system would likely occur via the oxidation of its sulfinyl precursor.
Plants possess enzymes capable of catalyzing S-oxygenation reactions. Two major enzyme families are implicated in such transformations:
Flavin-containing Monooxygenases (FMOs): Plant FMOs are known to be involved in the metabolism of glucosinolates and can catalyze specific S-oxygenation steps. nih.govnih.govacs.org These enzymes use flavin adenine (B156593) dinucleotide (FAD) and NADPH to transfer an oxygen atom to a substrate. acs.org While their primary characterized role in glucosinolate metabolism is often the S-oxygenation of methionine-derived precursors to form sulfinyl-containing glucosinolates like glucoraphanin, it is plausible that FMOs or similar oxidoreductases could further oxidize the sulfinyl group of a breakdown product like sulforaphane nitrile to a sulfone. nih.gov
Cytochrome P450 Monooxygenases (P450s): This is a vast and versatile superfamily of enzymes in plants, responsible for a wide array of oxidative reactions, including sulfoxidation. nih.govresearchgate.net While often associated with hydroxylation, P450s are capable of oxidizing sulfides to sulfoxides and, in some cases, further to sulfones. nih.govresearchgate.net Therefore, the in-vivo conversion of sulforaphane nitrile to its sulfonyl analogue by a P450 enzyme represents a viable, albeit postulated, biosynthetic pathway.
This proposed pathway would involve a two-stage process: first, the formation of the sulfinyl nitrile (sulforaphane nitrile) through glucosinolate hydrolysis, followed by a secondary enzymatic oxidation to yield the final sulfonyl nitrile.
Enzymatic Transformations and Biochemical Pathways Leading to Related Nitriles
The biochemical crossroads leading to the formation of organosulfur nitriles is the hydrolysis of glucosinolates. This process is initiated by myrosinases (thioglucoside glucohydrolases), which are typically stored separately from their glucosinolate substrates within the plant cell. nih.gov
Upon tissue disruption, the following pathway ensues:
Myrosinase-Catalyzed Hydrolysis: Myrosinase cleaves the thioglucosidic bond of the glucosinolate, releasing a molecule of glucose. nih.gov
Formation of the Aglycone: This initial hydrolysis results in the formation of a transient and unstable aglycone intermediate (thiohydroximate-O-sulfonate). nih.govnih.gov
Spontaneous Rearrangement vs. Specifier-Mediated Conversion: In the absence of other protein cofactors, this aglycone spontaneously undergoes a Lossen-type rearrangement to form a reactive isothiocyanate. nih.gov However, the presence of "specifier proteins" can intercept the aglycone, diverting the reaction outcome towards the formation of simple nitriles or, in the case of alkenyl glucosinolates, epithionitriles. nih.govnih.gov Nitrile formation can also be favored under certain conditions such as acidic pH or the presence of ferrous ions. nih.govacs.org
This pathway highlights that nitrile production is a tightly regulated alternative to isothiocyanate formation, dependent on a suite of specific proteins and chemical conditions within the plant tissue.
Applications and Role in Contemporary Organic Synthesis and Materials Science
Pentanenitrile, 5-(methylsulfonyl)- as a Versatile Synthetic Intermediate
The presence of two distinct functional groups, the nitrile (-C≡N) and the methylsulfonyl (-SO₂CH₃), imparts a versatile reactivity profile to Pentanenitrile, 5-(methylsulfonyl)-. The electron-withdrawing nature of the methylsulfonyl group enhances the electrophilicity of the carbon atom in the nitrile group, making it susceptible to nucleophilic attack. This reactivity is central to its role as a building block in the synthesis of a wide array of organic molecules.
Building Block in Complex Molecule Synthesis and Diversification
Pentanenitrile, 5-(methylsulfonyl)- serves as a crucial starting material in the synthesis of complex, high-value molecules, particularly in the pharmaceutical sector. Its utility has been demonstrated in the preparation of potent inhibitors for enzymes implicated in cancer, such as BRAF kinase. For instance, it is a key intermediate in the synthesis of certain BRAF inhibitors, which are a class of targeted cancer therapeutics. The synthesis of these complex molecules often involves multi-step sequences where the pentanenitrile derivative is introduced to construct a specific portion of the final drug molecule.
The diversification of molecular structures is another key aspect of its application. The nitrile and methylsulfonyl groups can be chemically modified in various ways to generate a library of related compounds. This is particularly valuable in drug discovery, where slight modifications to a lead compound can significantly impact its biological activity.
Application in Carbon-Carbon Bond Forming Reactions
While specific, publicly documented examples of Pentanenitrile, 5-(methylsulfonyl)- in named carbon-carbon bond-forming reactions are not extensively reported in readily available literature, the inherent reactivity of its functional groups suggests its potential utility in several classical transformations.
The nitrile group can participate in reactions that form new carbon-carbon bonds. For example, Grignard reagents can add to the nitrile carbon to form, after hydrolysis, ketones. This transformation would allow for the introduction of a variety of alkyl or aryl groups, leading to a diverse range of keto-sulfones.
Furthermore, the carbon atom adjacent to the sulfonyl group (α-carbon) can potentially be deprotonated by a strong base to form a carbanion. This carbanion could then act as a nucleophile in reactions with various electrophiles, such as alkyl halides or carbonyl compounds, to form new C-C bonds. This approach would enable the elongation and branching of the carbon chain.
Utility in Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry, and the functional groups of Pentanenitrile, 5-(methylsulfonyl)- make it a promising precursor for their synthesis. nih.govnih.govopenmedicinalchemistryjournal.com The nitrile group is a well-established synthon for the construction of various nitrogen-containing heterocycles. rsc.orgdntb.gov.ua
For example, the nitrile can undergo cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings. It can also be reduced to a primary amine, which can then be used in condensation reactions to form a variety of nitrogen-containing heterocycles, such as pyridines or pyrimidines.
The methylsulfonyl group can also play a role in directing or participating in cyclization reactions. nih.gov While specific examples starting from Pentanenitrile, 5-(methylsulfonyl)- are not widely published, the general reactivity patterns of sulfonyl-containing compounds suggest its potential in the synthesis of sulfur-containing heterocycles as well. organic-chemistry.orgresearchgate.net
Exploration in Advanced Materials Science as a Precursor
The bifunctional nature of Pentanenitrile, 5-(methylsulfonyl)- also makes it an interesting candidate for exploration in the field of materials science, particularly as a precursor for functional polymers and specialty chemicals.
Role in Functional Polymer Design
While detailed research on the direct use of Pentanenitrile, 5-(methylsulfonyl)- in polymer synthesis is not extensively documented, its functional groups offer potential for incorporation into polymer chains. The nitrile group can undergo polymerization or be chemically modified to introduce polymerizable functionalities.
The presence of the polar methylsulfonyl group could impart desirable properties to a polymer, such as improved thermal stability, altered solubility, or specific interactions with other materials. This could be advantageous in the design of functional polymers for applications in membranes, coatings, or electronic materials. Further research is needed to fully explore the potential of this compound in functional polymer design.
Potential in Catalysis and Ligand Design Based on the Sulfonyl Nitrile Framework
The bifunctional nature of "Pentanenitrile, 5-(methylsulfonyl)-" presents intriguing possibilities for its application in catalysis and ligand design. nih.gov The presence of two distinct functional groups within the same molecule allows for potential bidentate or cooperative interactions with metal centers or substrates. nih.gov
The nitrile group is a known ligand in coordination chemistry, capable of coordinating to a variety of transition metals through the nitrogen lone pair. nih.govwikipedia.org The strength of this coordination can be tuned by the electronic properties of the rest of the molecule. nih.gov The sulfonyl group, while generally less coordinating than the nitrile, can also participate in interactions with metal centers, particularly through its oxygen atoms. rsc.org
The combination of a "hard" sulfonyl oxygen donor and a "softer" nitrile nitrogen donor could allow "Pentanenitrile, 5-(methylsulfonyl)-" to act as a hemilabile ligand. Such ligands are of great interest in catalysis as they can reversibly bind to a metal center, opening up a coordination site for substrate binding and activation during a catalytic cycle.
Furthermore, the sulfonyl nitrile framework could be incorporated into more complex ligand scaffolds. The flexible aliphatic chain of "Pentanenitrile, 5-(methylsulfonyl)-" allows for conformational freedom, which could be exploited in the design of ligands for stereoselective catalysis. The nitrile group can also serve as a synthetic handle for further functionalization, enabling the attachment of the sulfonyl nitrile motif to other molecular structures to create novel multidentate ligands. chemrxiv.orgresearchgate.net
The development of bifunctional catalysts, where one functional group activates the substrate while the other participates in the catalytic transformation, is a growing area of research. nih.govrsc.org In principle, the sulfonyl group of "Pentanenitrile, 5-(methylsulfonyl)-" could act as a directing group or a site for secondary interactions with a substrate, while the nitrile end is involved in the primary catalytic process, or vice versa. While specific catalytic applications of this particular compound have yet to be reported, the conceptual framework for its use in this field is well-established.
Future Perspectives and Emerging Research Directions
Development of Novel Chemo- and Regioselective Synthetic Methodologies
The synthesis of alkyl sulfones is a well-established field, yet the development of novel methods that offer high chemo- and regioselectivity remains a key research objective. For a molecule like Pentanenitrile, 5-(methylsulfonyl)-, this involves selectively creating the C-S bond or oxidizing the corresponding thioether without affecting the nitrile group.
Future synthetic strategies could move beyond traditional methods, such as the substitution of an alkyl halide with a sulfinate salt. organic-chemistry.org Emerging research focuses on more advanced and atom-economical approaches. For instance, palladium-catalyzed sulfonylation of vinyl cyclic carbonates with sodium sulfinates has been shown to produce chiral sulfones with excellent regio- and enantioselectivity, a technique that could be adapted for precursors to Pentanenitrile, 5-(methylsulfonyl)-. nih.gov Another promising avenue is the alkylsulfonylation of alkenes using potassium metabisulfite (B1197395) as a sulfur dioxide source, which proceeds via a radical mechanism and could offer a novel route to this and related structures. rsc.org Furthermore, metal-free, one-pot syntheses are gaining traction for their efficiency and environmental benefits, presenting an area ripe for exploration in the context of bifunctional substrates. rsc.org
In-depth Mechanistic Understanding of Oxidative Transformations to the Sulfonyl Moiety
The most common route to sulfones is the oxidation of the corresponding thioether. While seemingly straightforward, the mechanistic nuances of this transformation, particularly achieving selective oxidation to the sulfone without stopping at the sulfoxide (B87167) stage, are complex and warrant deeper investigation. organic-chemistry.org
Future research will likely focus on a detailed kinetic and mechanistic analysis of the oxidation of the precursor, 5-(methylthio)pentanenitrile. ontosight.aifoodb.ca Studies have shown that the oxidation of thioethers by common reactive oxygen species (ROS) like hydrogen peroxide can be surprisingly slow, whereas reagents like hypochlorite (B82951) are significantly more reactive. acs.org A critical area of investigation would be to understand how the electron-withdrawing nitrile group influences the oxidation potential of the distal sulfur atom.
Advanced techniques such as electrochemistry are emerging as powerful tools for controlled oxidation. researchgate.netrsc.org Electrochemical methods, coupled with tools like cyclic voltammetry and density functional theory (DFT) calculations, can provide profound insight into reaction mechanisms and side reactions, enabling the precise and scalable synthesis of sulfones from thioethers. researchgate.netresearchgate.net Understanding these pathways is crucial for optimizing reaction conditions to maximize the yield and purity of Pentanenitrile, 5-(methylsulfonyl)-.
Exploration of Unconventional Reactivity Patterns
The true potential of Pentanenitrile, 5-(methylsulfonyl)- lies in the unique and potentially synergistic reactivity of its two functional groups. The electrophilic carbon of the nitrile group can participate in a wide range of transformations, including hydrolysis, reduction, and additions with organometallic reagents. libretexts.orglibretexts.org The sulfonyl group, typically regarded as stable and electron-withdrawing, can also act as a leaving group in certain cross-coupling reactions, a field that has seen tremendous growth. rsc.org
Emerging research could focus on intramolecular reactions, where the nitrile and sulfonyl groups interact to form novel cyclic structures. For example, investigating the possibility of the α-carbon to the sulfonyl group being involved in cyclization reactions with the nitrile could lead to new heterocyclic systems. Additionally, the development of catalytic systems that selectively activate one functional group in the presence of the other will be a significant challenge and a rewarding area of study. The use of the sulfone as a traceless activating group that is later expelled could also be an intriguing synthetic strategy. rsc.org
Integration of Advanced Computational and Experimental Approaches for Rational Design
The synergy between computational chemistry and experimental synthesis is revolutionizing how molecules are designed and studied. For Pentanenitrile, 5-(methylsulfonyl)-, this integration can accelerate discovery and optimization.
The following table illustrates how computational and experimental data can be synergistically employed to understand and predict chemical reactivity.
| Research Area | Computational Approach (Prediction) | Experimental Approach (Validation) | Synergy |
| Nitrile Group Reactivity | DFT calculations to determine activation energies (Ea) for nucleophilic attack on the nitrile carbon. nih.gov | Kinetic studies measuring reaction rates with nucleophiles like cysteine. nih.gov | Computationally predicted Ea values correlate with experimentally measured reaction rates, establishing a predictive model for reactivity and potential biological interaction. nih.gov |
| Oxidation Mechanism | DFT calculations and cyclic voltammetry simulations to model electron transfer steps and identify intermediates in thioether oxidation. researchgate.net | In-situ monitoring of electrochemical reactions using techniques like online flow NMR spectroscopy and ion chromatography. researchgate.net | Combining computational models with real-time experimental data provides a complete picture of the reaction pathway, identifying key intermediates and side products to optimize large-scale synthesis. researchgate.net |
| Asymmetric Catalysis | DFT calculations to model transition states in organocatalyzed reactions, identifying the origins of enantioselectivity. nih.gov | Synthesis and analysis of chiral products, measuring enantiomeric excess (e.e.) under various catalytic conditions. | Computational models explain the stereochemical outcome observed in experiments, enabling the rational design of more selective catalysts for producing chiral sulfinyl compounds from sulfones. nih.gov |
| Development of Novel Reagents | Quantum studies to model the interaction of reagents with substrates and identify the active catalytic species. nih.gov | Synthesis and testing of newly designed reagents (e.g., sulfonium (B1226848) salts) for functionalization reactions, measuring yields and scope. | Theoretical insights into reagent behavior guide the development of more stable and reactive reagents for practical synthetic applications, such as late-stage functionalization of complex molecules. nih.gov |
Expanding the Scope of Synthetic Applications in Diverse Chemical Fields
The unique bifunctional nature of Pentanenitrile, 5-(methylsulfonyl)- makes it a candidate for a wide array of applications beyond its role as a simple intermediate. The nitrile group is a well-known feature in pharmaceuticals and agrochemicals, often contributing to binding affinity or acting as a metabolic handle. nih.govresearchgate.net
Future research should explore the use of this compound as a scaffold for creating libraries of more complex molecules. The sulfonyl group provides a point for diversification, while the nitrile can be transformed into various other functionalities like amines, amides, or tetrazoles. nih.gov This could be particularly valuable in medicinal chemistry for the synthesis of novel heterocyclic compounds or as covalent inhibitors where the nitrile acts as a reactive "warhead". nih.govmdpi.com The compound could also serve as a precursor in materials science, where the polar sulfonyl and nitrile groups could impart specific properties to polymers or other materials. Its application in the synthesis of complex natural products or their analogues also represents a promising frontier. acs.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Pentanenitrile, 5-(methylsulfonyl)-, and how can reaction conditions be systematically optimized?
- Methodological Answer : Utilize factorial design experiments to evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between these factors . Purification should involve column chromatography or fractional distillation, with monitoring via GC-MS to assess yield and purity. Reference analogous nitrile synthesis protocols for solvent selection (e.g., acetonitrile or DMF) .
Q. How should researchers characterize the structural and physicochemical properties of Pentanenitrile, 5-(methylsulfonyl)-?
- Methodological Answer :
- Structural Analysis : Use - and -NMR to confirm the methylsulfonyl and nitrile groups. IR spectroscopy can validate C≡N stretching (~2250 cm⁻¹) and S=O bonds (~1350–1160 cm⁻¹).
- Physicochemical Properties : Measure logP (octanol-water partition coefficient) via shake-flask methods to predict solubility. Thermogravimetric analysis (TGA) determines thermal stability .
Q. What safety protocols are critical when handling Pentanenitrile, 5-(methylsulfonyl)- in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves (tested for chemical permeation), safety goggles (EN 166 standard), and lab coats .
- Engineering Controls : Use fume hoods with face velocity ≥0.5 m/s to mitigate inhalation risks. Store in airtight containers away from oxidizing agents .
- Emergency Procedures : For skin contact, rinse with 15% polyethylene glycol 400 solution; for eye exposure, irrigate with saline for 20 minutes .
Advanced Research Questions
Q. How can the methylsulfonyl group’s electronic effects influence the reactivity of Pentanenitrile, 5-(methylsulfonyl)- in nucleophilic substitution reactions?
- Methodological Answer : Perform Hammett analysis by comparing reaction rates with substituents of varying σ values. Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and identify reactive sites. Validate with kinetic isotope effects (KIEs) to probe transition states .
Q. What computational methods (e.g., DFT, MD simulations) best predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- DFT : Calculate Gibbs free energy changes for hydrolysis pathways at different pH levels.
- Molecular Dynamics (MD) : Simulate solvation dynamics in aqueous/organic mixtures using OPLS-AA forcefields.
- Validation : Compare computational results with accelerated stability testing (40°C/75% RH for 6 weeks) .
Q. How can researchers resolve contradictions between experimental data and theoretical predictions for this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR/IR data with X-ray crystallography (if crystalline).
- Error Analysis : Apply Grubbs’ test to identify outliers in kinetic datasets.
- Theoretical Refinement : Adjust computational models (e.g., hybrid functionals in DFT) to better match experimental observations .
Q. What strategies are effective for studying the compound’s role in multi-step organic syntheses (e.g., as a nitrile precursor or sulfonylating agent)?
- Methodological Answer :
- Mechanistic Probes : Use -labeling to track sulfonyl group transfer in reactions.
- Competition Experiments : Compare reactivity with other nitriles (e.g., acetonitrile) under identical conditions.
- In Situ Monitoring : Employ ReactIR to detect intermediate species during reactions .
Key Theoretical and Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
